6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with significant relevance in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This compound can be synthesized through several methods, with the Pictet-Spengler reaction being one of the most prominent. Its unique methyl substitution at the 6-position enhances its biological activity and interaction with various molecular targets.
The compound is classified under isoquinoline derivatives, which are known for their diverse biological activities. It is sourced from chemical databases such as PubChem and BenchChem, where detailed information about its structure and properties can be found .
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
The typical reaction conditions for the Pictet-Spengler reaction involve:
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a molecular formula of and a molecular weight of approximately 187.66 g/mol. Its structural characteristics include:
InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H
HUYUCFMJAXNYMG-UHFFFAOYSA-N
The compound features a tetrahydroisoquinoline core with a methyl group at the 6-position which influences its reactivity and biological properties .
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions:
The mechanism of action for 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific biological targets within cells. Isoquinoline derivatives generally modulate neurotransmitter systems and exhibit effects on various biochemical pathways.
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable target in ongoing research within medicinal chemistry and pharmacology.
The Pictet–Spengler reaction remains a cornerstone for constructing the 6-methyltetrahydroisoquinoline scaffold. This acid-catalyzed cyclization condenses phenethylamine derivatives with aldehydes, yielding N-substituted dihydroisoquinoline intermediates. For enantioselective synthesis, chiral Brønsted acids or organocatalysts induce asymmetry during iminium ion formation. A notable advancement employs Bischler–Napieralski cyclization of N-(2-(3-methylphenyl)ethyl)acetamide precursors using dehydrating agents like P₂O₅ or POCl₃, followed by stereoselective reduction. This method delivers the core tetrahydroisoquinoline structure with the methyl substituent regioselectively positioned at C6. Subsequent resolution via chiral auxiliaries or enzymes achieves enantiomeric excesses (ee) >90% for pharmacologically active (R)- or (S)-isomers, crucial for CNS-targeting applications [5] [7].
Catalytic hydrogenation of dihydroisoquinoline intermediates offers a direct route to saturated 6-methyl-THIQ frameworks. Heterogeneous palladium or platinum catalysts facilitate chemoselective reduction of the C1=N bond under mild hydrogen pressure (1–3 atm). For enhanced stereocontrol, chiral ruthenium complexes (e.g., Ru(II)/(S)-BINAP) enable asymmetric hydrogenation, achieving ee values >95%. Key innovations include:
Table 1: Enantioselective Methods for 6-Methyl-THIQ Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Hydride Reduction | K-glucoride | 52–86 | 48–85 | No transition metals |
Asymmetric Hydrogenation | Ru/(S)-BINAP | 95–99 | 90–98 | Broad substrate scope |
Enzymatic DKR | CAL-B lipase | >99 | 87 | Single-step resolution |
Titanocene Reduction | Cp*₂TiCl₂/nBuLi | 98 | 82 | High-pressure tolerance |
Sodium triacyloxyborohydrides (e.g., NaBH₃(OCOC₅H₆N) derived from N-benzyloxycarbonyl-L-proline) enantioselectively reduce 6-methyl-DHIQs in CH₂Cl₂, yielding (S)-6-methyl-THIQs with 70–86% ee [7]. For industrial scalability, Ru(II)-BINAP dicarboxylate complexes operate via a monohydride-unsaturated mechanism: the Ru–H species adds regioselectively to the enamide C=C bond, forming a metallacycle intermediate that undergoes irreversible hydrogenolysis. This pathway is corroborated by deuterium labeling studies showing >95% syn addition [10].
Conversion of 6-methyl-THIQ free base to its hydrochloride salt optimizes physicochemical and pharmacokinetic properties. Key processes include:
Table 2: Characterization Data for 6-Methyl-THIQ Hydrochloride
Property | Value/Signature | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₁₃N·HCl | Elemental Analysis |
Appearance | Off-white crystalline solid | Visual Inspection |
Melting Point | 240–242°C (dec.) | Differential Scanning Calorimetry |
Key IR Bands | 2540 cm⁻¹ (amine HCl stretch) | FT-IR |
¹H NMR (D₂O) | δ 2.35 (s, 3H, CH₃), 3.20 (t, 2H, CH₂) | 400 MHz NMR |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1